1-(3-cyclopentylpropanoyl)-N-ethylindoline-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

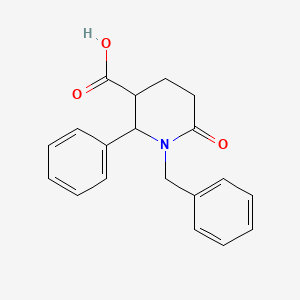

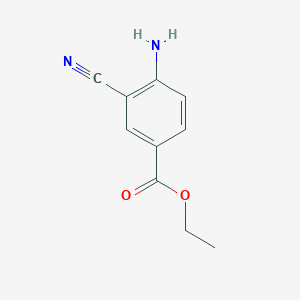

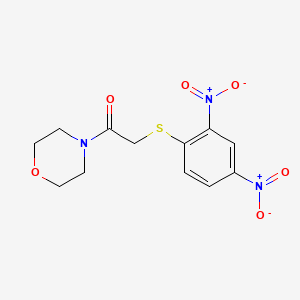

The compound “1-(3-cyclopentylpropanoyl)-N-ethylindoline-2-carboxamide” is likely to be a synthetic organic compound. It contains an indoline group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The compound also contains a cyclopentyl group (a cycloalkane ring with five carbon atoms), a propanoyl group (a three-carbon aliphatic chain ending with a carbonyl group), and an ethyl group (a two-carbon aliphatic chain) .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate indoline derivative with a compound containing the 3-cyclopentylpropanoyl group. The exact synthetic route would depend on the available starting materials and the desired conditions for the reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The indoline group would likely contribute to the compound’s aromaticity, while the cyclopentyl and propanoyl groups would provide aliphatic character .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indoline group, which might undergo electrophilic substitution reactions, and the carbonyl group in the propanoyl moiety, which might undergo nucleophilic addition reactions.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the indoline and propanoyl groups might increase its polarity, potentially affecting its solubility in different solvents .Aplicaciones Científicas De Investigación

The Role of Ethylene Inhibitors in Agriculture

Ethylene and Its Inhibition in Fruits and Vegetables : Research has shown the significance of ethylene inhibitors like 1-methylcyclopropene (1-MCP) in extending the shelf life and maintaining the quality of fruits and vegetables. These compounds work by blocking ethylene receptors, delaying ripening and senescence processes. Such technology has seen rapid adoption in the apple industry and is speculated to have potential benefits for a wide range of other fruits and vegetables (Watkins, 2006).

Understanding Plant Hormones

Ethylene Precursor's Role Beyond Being a Simple Precursor : The role of 1-aminocyclopropane-1-carboxylic acid (ACC), the precursor to ethylene, extends beyond its involvement in ethylene biosynthesis. ACC is highlighted for its multifaceted functions in plant biology, including its transport mechanism and its potential signaling role independent of ethylene. This underscores the complexity of plant hormone interactions and their impact on plant growth and stress responses (Van de Poel & Van Der Straeten, 2014).

Advances in Organic Synthesis

Regiochemistry in Radical Cyclizations : The control of regiochemistry in radical cyclizations plays a crucial role in synthesizing carbo- and heterocyclic compounds, including natural products. Recent studies have shown that factors such as reaction temperature and the nature of radical precursors significantly influence the outcome of these cyclizations. This research has implications for developing new synthetic routes for therapeutically important materials (Ishibashi & Tamura, 2004).

Antimicrobial Compounds from Cyanobacteria

Cyanobacterial Compounds with Antimicrobial Activity : Cyanobacteria have been identified as a source of novel compounds with significant antimicrobial activity against multidrug-resistant pathogens. The diversity of chemical classes among these cyanobacterial compounds, including alkaloids and peptides, underscores their potential as a source for new antimicrobial agents. This area of research highlights the importance of exploring non-conventional sources for drug discovery (Swain, Paidesetty, & Padhy, 2017).

Mecanismo De Acción

Target of Action

The compound “1-(3-cyclopentylpropanoyl)-N-ethylindoline-2-carboxamide” primarily targets Trypsin-1 and Prothrombin . Trypsin-1 is a serine protease that plays a crucial role in protein digestion, while Prothrombin is a glycoprotein that is essential for blood clotting .

Mode of Action

It is believed to interact with its targets, trypsin-1 and prothrombin, leading to changes in their activity

Safety and Hazards

Propiedades

IUPAC Name |

1-(3-cyclopentylpropanoyl)-N-ethyl-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O2/c1-2-20-19(23)17-13-15-9-5-6-10-16(15)21(17)18(22)12-11-14-7-3-4-8-14/h5-6,9-10,14,17H,2-4,7-8,11-13H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLNKZCRYLOPQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)CCC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(Dimethylamino)methyl]-2,2-difluoro-1,3-dioxaindane-4-carbaldehyde](/img/structure/B2431710.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B2431711.png)

![2-Phenoxy-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2431714.png)

![1-(Chloromethyl)-3-(2-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2431722.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3,4-dimethylbenzamide](/img/structure/B2431723.png)